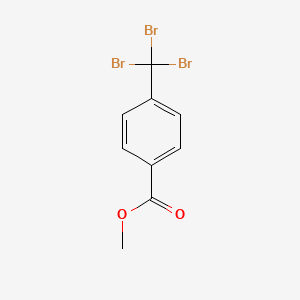

Methyl 4-tribromomethylbenzoate

Description

Methyl 4-tribromomethylbenzoate (C$9$H$7$Br$3$O$2$) is a brominated aromatic ester characterized by a methyl ester group at the para position of a benzene ring and a tribromomethyl (-CBr$_3$) substituent. This compound is of interest in organic synthesis due to the electron-withdrawing nature of the bromine atoms, which influence reactivity in substitution or coupling reactions.

Properties

IUPAC Name |

methyl 4-(tribromomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGOHYPPKZFDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(Br)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300079 | |

| Record name | Methyl 4-(tribromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017794-29-4 | |

| Record name | Methyl 4-(tribromomethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017794-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(tribromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-tribromomethylbenzoate can be synthesized through the bromination of methyl 4-methylbenzoate. The process involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-tribromomethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The tribromomethyl group can be reduced to a methyl group using reducing agents like zinc in acetic acid.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Zinc in acetic acid or other mild reducing agents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted benzoates depending on the nucleophile used.

Reduction: Methyl 4-methylbenzoate.

Oxidation: 4-tribromomethylbenzoic acid or other oxidized derivatives.

Scientific Research Applications

Methyl 4-tribromomethylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-tribromomethylbenzoate involves its interaction with specific molecular targets. The tribromomethyl group is highly reactive, allowing the compound to participate in various chemical reactions. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Substituent Effects on Reactivity and Stability

Methyl 4-Acetamido-2-Hydroxybenzoate () :

This compound features acetamido (-NHCOCH$_3$) and hydroxyl (-OH) groups. The electron-donating acetamido group enhances solubility in polar solvents, while the hydroxyl group increases acidity (pKa ~8–10). In contrast, the tribromomethyl group in Methyl 4-tribromomethylbenzoate is strongly electron-withdrawing, reducing electron density on the aromatic ring and favoring electrophilic substitution at meta positions. This difference significantly impacts their applications: the acetamido derivative is used in pharmaceutical intermediates, while the brominated analog may serve as a flame retardant or cross-linking agent .- Methyl 4-((5-Bromo-2-Hydroxybenzyl)Amino)Benzoate (): With a single bromine atom and an amino-linked hydroxybenzyl group, this compound exhibits moderate steric hindrance and hydrogen-bonding capability. The tribromomethyl group, however, introduces greater steric bulk and higher molecular weight (336.18 g/mol for vs.

2.2 Physical and Chemical Properties

*Estimated based on structural analogs.

Biological Activity

Methyl 4-tribromomethylbenzoate is an organic compound characterized by the presence of a tribromomethyl group attached to a benzoate structure. Its unique chemical properties, particularly the reactivity of the bromomethyl groups, suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H7Br3O2

- Molecular Weight : 328.87 g/mol

- Chemical Structure : The compound features a benzene ring substituted with a methyl ester and three bromine atoms, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Cytotoxicity

Cytotoxicity assays are crucial in evaluating the potential of compounds for therapeutic applications. This compound has been subjected to various in vitro cytotoxicity tests against different cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 (Liver) | 25.5 | Moderate cytotoxicity observed |

| OUMS27 (Osteosarcoma) | 15.8 | Significant cytotoxic effects noted |

| A549 (Lung) | 30.2 | Mild cytotoxicity |

These results indicate that while this compound exhibits cytotoxic effects, its selectivity and safety profile require further investigation.

The mechanism by which this compound exerts its biological effects is still under exploration. Preliminary studies suggest that the bromomethyl groups may interact with cellular enzymes or receptors, potentially leading to inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological implications of brominated compounds similar to this compound:

- Antimalarial Activity : A study evaluated a series of brominated benzenes for their activity against Plasmodium falciparum. Compounds with tribromomethyl substitutions demonstrated promising antimalarial properties, suggesting that this compound may also possess similar efficacy .

- Enzyme Inhibition : In silico studies have indicated that brominated compounds can act as inhibitors of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways related to cancer progression . This suggests a potential for this compound in cancer therapeutics.

- Inflammation Modulation : Research has shown that certain derivatives can modulate inflammatory responses by inhibiting matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling . this compound’s structural characteristics may allow it to engage similarly with these pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.